N-[4-(4,5,6,7,8,9-Hexahydro-3,7,7-trimethyl-5-oxoisoxazolo[5,4-b]quinolin-4-yl)phenyl]acetamide
Description
N-(4-{3,7,7-TRIMETHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL}PHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C21H24N4O2 This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazole ring and a phenylacetamide group
Properties
CAS No. |
1111182-82-1 |
|---|---|
Molecular Formula |
C21H23N3O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[4-(3,7,7-trimethyl-5-oxo-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-11-17-18(13-5-7-14(8-6-13)22-12(2)25)19-15(23-20(17)27-24-11)9-21(3,4)10-16(19)26/h5-8,18,23H,9-10H2,1-4H3,(H,22,25) |
InChI Key |
HRQUKZAJESZVSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-{3,7,7-TRIMETHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL}PHENYL)ACETAMIDE involves multiple steps. One common synthetic route includes the condensation of 4-hydroxyquinoline with an appropriate oxazole derivative, followed by acylation with phenylacetyl chloride . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-{3,7,7-TRIMETHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxazole ring to a more saturated form.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
N-(4-{3,7,7-TRIMETHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Mechanism of Action
The mechanism of action of N-(4-{3,7,7-TRIMETHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The quinoline and oxazole rings can bind to enzyme active sites, inhibiting their activity. This compound may also interact with DNA or RNA, affecting gene expression and protein synthesis. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate fully .
Comparison with Similar Compounds
Similar compounds to N-(4-{3,7,7-TRIMETHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL}PHENYL)ACETAMIDE include:
4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one: This compound shares a similar quinoline core but differs in the substituents on the phenyl ring.
N-(4-{3,7,7-trimethyl-5-oxo-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenyl)acetamide: Another closely related compound with slight variations in the ring structure and functional groups.
The uniqueness of N-(4-{3,7,7-TRIMETHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL}PHENYL)ACETAMIDE lies in its specific combination of the quinoline and oxazole rings, which confer distinct chemical and biological properties.
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